1-叔丁基氮杂环丁烷-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

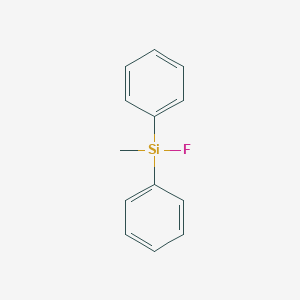

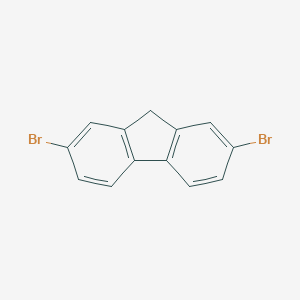

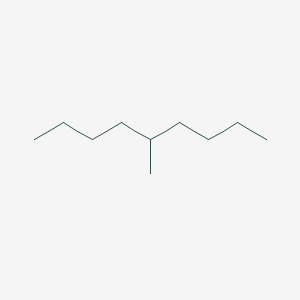

1-Tert-butylazetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The tert-butyl group attached to the azetidine ring increases steric bulk, which can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of 3-amino azetidine derivatives, including those with a tert-butyl group, can be achieved through the reaction of 1-t-butylazetidinyl-3 tosylate with ammonia, primary, and secondary amines . This method allows for the preparation of various substituted azetidines. Additionally, tert-butyl aminocarbonate has been used to acylate amines, which could be a relevant step in the synthesis of tert-butylazetidin-3-amine derivatives 9.

Molecular Structure Analysis

The molecular structure of 1-tert-butylazetidin-3-amine is characterized by the presence of a four-membered azetidine ring and a bulky tert-butyl group. This steric hindrance can affect the molecule's conformation and reactivity. The tert-butyl group is known to be a common protecting group in organic synthesis, which can be removed under certain conditions .

Chemical Reactions Analysis

1-Tert-butylazetidin-3-amine can undergo various chemical reactions typical of azetidines and amines. For instance, the reaction with tosylate can lead to ring cleavage when reacted with compounds of higher acidity . The tert-butyl group can also be involved in reactions such as tert-butoxycarbonylation, which is a common method for protecting amines . The tert-butyl group can be deprotected to yield the free amine, which can then be used in further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-tert-butylazetidin-3-amine would be influenced by the azetidine ring and the tert-butyl group. The azetidine ring imparts ring strain, which can affect the compound's stability and reactivity. The tert-butyl group, being bulky, can affect the solubility and boiling point of the compound. The presence of the amine group would make the compound a potential nucleophile and base, participating in various chemical reactions 910.

科学研究应用

不对称胺合成

1-叔丁基氮杂环丁烷-3-胺用于不对称胺合成。1-叔丁基氮杂环丁烷-3-胺的衍生物 N-叔丁基磺酰亚胺是此过程中的多用途中间体。它们是通过将对映体纯的叔丁基磺酰胺与醛和酮缩合制备的。该方法有效地合成了广泛的高对映选择性胺,包括α-支链和 α,α-二支链胺、α-和 β-氨基酸、1,2-和 1,3-氨基醇以及 α-三氟甲基胺 (Ellman, Owens, & Tang, 2002).

使用叔丁基磺酰胺合成胺

与 1-叔丁基氮杂环丁烷-3-胺密切相关的叔丁基磺酰胺在不对称胺合成中至关重要。该过程涉及与羰基化合物缩合、亲核试剂加成和叔丁基磺酰基的裂解。该方法用于合成炔丙基叔碳胺,该胺在包括点击化学应用、多样性合成、肽异构体和蛋白酶抑制剂开发在内的各种生物目的中很有用 (Xu, Chowdhury, & Ellman, 2013).

在有机合成中的作用

1-叔丁基氮杂环丁烷-3-胺及其衍生物在各种有机合成过程中非常重要。例如,它们用于制备 3-氨基和 3-巯基-氮杂环丁烷衍生物。这是通过使 1-叔丁基氮杂环丁烷-3 甲苯磺酸酯与氨、伯胺和仲胺以及巯基发生反应来实现的,这证明了该化合物有机合成中的多功能性 (Chen, Kato, & Ohta, 1968).

在光反应性合成中的应用

1-叔丁基氮杂环丁烷-3-胺在光反应性合成中起作用。例如,在叔丁基胺存在下对胸苷或胸腺嘧啶进行照射会产生光加合物,该光加合物在与胺的合成光交换反应中具有应用 (Saito, Sugiyama, Furukawa, & Matsuura, 1981).

胺的 N-叔丁氧羰基化

1-叔丁基氮杂环丁烷-3-胺衍生物用于胺的 N-叔丁氧羰基化。该过程对于手性胺、α-氨基酸酯和 β-氨基醇的 N-叔丁氧羰基衍生物的化学选择性形成至关重要,对有机化学和药物化学领域做出了贡献 (Harris & Wilson, 2009).

安全和危害

The safety information for “1-Tert-butylazetidin-3-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .

属性

IUPAC Name |

1-tert-butylazetidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2,3)9-4-6(8)5-9/h6H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCILCWPMKLEDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435922 |

Source

|

| Record name | 1-tert-butylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butylazetidin-3-amine | |

CAS RN |

18713-70-7 |

Source

|

| Record name | 1-tert-butylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)

![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)